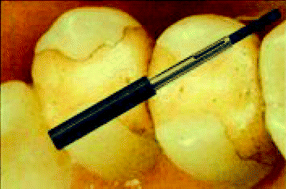Application of HS-SPME in the determination of potentially toxic organic compounds emitted from resin-based dental materials
Journal of Environmental Monitoring Pub Date: 2006-02-09 DOI: 10.1039/B517363A
Abstract
Leaching of volatile substances from resin-based dental materials may have a potential impact on the biocompatibility as well as safety of these materials. Information from manufacturers on ingredients in the materials is very often incomplete. Patients and dentists may be in contact with components emitted from cured dental fillings or from substrates applied in their preparation. Therefore, determination of the components of these materials is necessary for better prevention from possible harmful effects caused by dental fillings. The aim of this work was the isolation and identification of organic compounds evolved from four commercial resin-modified glass-ionomer cements (resin-based dental materials applied in dentistry) by using an alternative method of volatile compounds analysis—HS–SPME (headspace–solid phase microextraction). Dental materials were heated in closed vial at various temperatures and volatile substances released into the headspace phase above the sample were isolated on a thin polymeric fibre placed in SPME syringe. Identification was performed by using the GC-MS (gas chromatography-mass spectrometry) technique. Almost 50 RMGIC (resin-modified glass-ionomer cement) components (monomers and additives) were identified. The main identified leachables were: iodobenzene (DPICls—diphenyliodonium chloride degradation product), camphorquinone (photo-initiator), tert-butyl-p-hydroxyanisole (inhibitor), 4-(dimethylamino)ethyl benzoate (co-initiator), ethylene glycol dimethacrylate (monomer).


Recommended Literature
- [1] Zinc(ii) nitrite coordination polymers based on rigid and flexible organic nitrogen donor ligands†
- [2] A luminescent cationic metal–organic framework featuring [Cu–pyrazolate]3 units for volatile organic compound sensing†
- [3] A novel regrowth mechanism and enhanced optical properties of Mg0.25Zn0.75O nanorods subjected to vapor-confined face-to-face annealing
- [4] Assessment of the nematocidal activity of metallocenyl analogues of monepantel†
- [5] The evaluation of the chemical quality and UV overall components dissolution consistency of Flos Chrysanthemi Indici preparation†
- [6] Back cover
- [7] Towards continuous processes for the synthesis of precursors of amorphous Si/B/N/C ceramics†‡
- [8] Core@shell Sb@Sb2O3 nanoparticles anchored on 3D nitrogen-doped carbon nanosheets as advanced anode materials for Li-ion batteries†
- [9] Ladder-type poly(benzopentalene) derivatives with tunable energy levels by “click” reaction
- [10] Ultrasensitive detection of carcino-embryonic antigen by using novel flower-like gold nanoparticle SERS tags and SERS-active magnetic nanoparticles†










